molecular formula C16H18F3N5OS B2952184 N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide CAS No. 874467-97-7

N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide

Cat. No.: B2952184
CAS No.: 874467-97-7
M. Wt: 385.41
InChI Key: HFRUTMGXQJLXKO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a complex organic compound that features a cyclohexyl group, a trifluoromethylphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the trifluoromethylphenyl group and the cyclohexyl group. The final step involves the formation of the sulfanylacetamide linkage.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized using a cycloaddition reaction between an azide and a nitrile.

    Introduction of Trifluoromethylphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a trifluoromethyl group is introduced to the phenyl ring.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic reaction.

    Formation of Sulfanylacetamide Linkage: The final step involves the coupling of the sulfanyl group with the acetamide moiety, typically using a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl and tetrazole groups on biological systems, including their interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the tetrazole ring can enhance the compound’s stability, binding affinity, and overall bioactivity compared to similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5OS/c17-16(18,19)12-8-4-5-9-13(12)24-15(21-22-23-24)26-10-14(25)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRUTMGXQJLXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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